molecular formula C16H22O5 B5187751 diethyl (3-phenoxypropyl)malonate CAS No. 6345-89-7

diethyl (3-phenoxypropyl)malonate

Cat. No.: B5187751
CAS No.: 6345-89-7
M. Wt: 294.34 g/mol
InChI Key: AMGGSCWBFBWZTO-UHFFFAOYSA-N
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Description

Diethyl (3-phenoxypropyl)malonate is an organic compound with the molecular formula C16H22O5. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenoxypropyl group and two ethyl ester groups. This compound is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-phenoxypropyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, dimethylformamide

Major Products

    Substituted Malonates: Formed through alkylation reactions

    Malonic Acid Derivatives: Formed through hydrolysis

    Substituted Acetic Acids: Formed through decarboxylation

Scientific Research Applications

Diethyl (3-phenoxypropyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3-phenoxypropyl)malonate involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The enolate ion is stabilized by resonance, allowing it to react with electrophiles such as alkyl halides. This reactivity is crucial for its role in synthetic organic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-phenoxypropyl)malonate is unique due to the presence of the phenoxypropyl group, which imparts distinct chemical properties and reactivity compared to other malonate esters. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

diethyl 2-(3-phenoxypropyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-19-15(17)14(16(18)20-4-2)11-8-12-21-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGGSCWBFBWZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=CC=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286082
Record name Diethyl (3-phenoxypropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-89-7
Record name NSC43726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (3-phenoxypropyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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